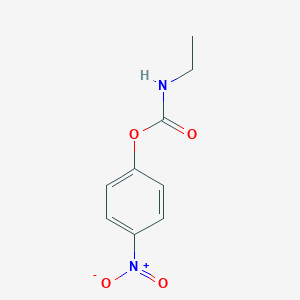

4-Nitrophenyl ethylcarbamate

Übersicht

Beschreibung

4-Nitrophenyl ethylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further linked to an ethylcarbamate moiety. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl ethylcarbamate can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 4-nitrophenyl chloroformate with ethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Nitrophenyl ethylcarbamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and a base, it can hydrolyze to produce 4-nitrophenol and ethylamine.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethylcarbamate moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Hydrolysis: 4-Nitrophenol and ethylamine.

Reduction: 4-Aminophenyl ethylcarbamate.

Substitution: Depending on the nucleophile used, different substituted carbamates can be formed.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

4-Nitrophenyl ethylcarbamate serves as a versatile reagent in organic synthesis. Its applications include:

- Building Block for Complex Molecules : It is utilized as a precursor in synthesizing more complex organic compounds.

- Protecting Group : The compound can act as a protecting group for amines and alcohols due to its stability under various reaction conditions, facilitating selective reactions without interfering with other functional groups.

The biological properties of this compound have been widely studied, revealing its potential in several areas:

- Antimicrobial Properties : Research indicates that carbamates can exhibit significant antimicrobial activity. This compound has shown efficacy against multi-drug resistant bacterial strains, suggesting its potential as an antimicrobial agent.

- Neuroprotective Effects : Similar carbamate derivatives have demonstrated neuroprotective properties by upregulating anti-apoptotic proteins and inducing autophagy in neuronal models.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is investigated for:

- Drug Design : The compound's structural features allow it to interact with various biological targets, potentially influencing enzyme activity or serving as a precursor for bioactive compounds.

- Prodrug Development : Its properties make it a candidate for prodrug formulations, where it can be converted into active pharmaceutical ingredients within the body.

Industrial Applications

This compound finds applications in various industrial processes:

- Pesticide Production : It is utilized in the formulation of pesticides and herbicides due to its biological activity and stability.

- Catalysis : The compound's reactivity makes it suitable for catalytic processes in organic synthesis.

Case Study 1: Antibacterial Efficacy

A study evaluated this compound's antibacterial properties against multi-drug resistant strains. The results indicated a significant reduction in bacterial viability, supporting its potential use as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

Research on similar carbamates showed their ability to upregulate anti-apoptotic proteins in neuronal cells derived from human induced pluripotent stem cells (iPSCs). Although not tested directly, these findings suggest potential neuroprotective effects applicable to this compound.

Wirkmechanismus

The mechanism of action of 4-nitrophenyl ethylcarbamate is primarily based on its ability to undergo nucleophilic substitution reactions. The nitro group on the phenyl ring is electron-withdrawing, making the carbonyl carbon of the carbamate more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize new compounds. Additionally, the nitro group can be reduced to an amino group, which can further participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

4-Nitrophenyl chloroformate: Used as a precursor in the synthesis of 4-nitrophenyl ethylcarbamate.

4-Nitrophenyl methylcarbamate: Similar structure but with a methyl group instead of an ethyl group.

4-Nitrophenyl cyclopropylcarbamate: Used in the synthesis of pharmaceutical compounds like lenvatinib.

Uniqueness: this compound is unique due to its specific reactivity and the presence of both a nitro group and an ethylcarbamate moiety. This combination allows for a wide range of chemical transformations and applications in various fields.

Biologische Aktivität

4-Nitrophenyl ethylcarbamate (C9H10N2O4) is a compound of significant interest in biological and pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group attached to a phenyl ring, which contributes to its unique reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation and substitution, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The carbamate moiety can form covalent bonds with the active sites of enzymes, inhibiting their function. This interaction is facilitated by hydrogen bonding and electrostatic interactions.

- Redox Reactions : The nitro group can participate in redox reactions, which may contribute to the compound's overall biological effects, including potential antioxidant properties .

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

- Antioxidant Activity : In vitro studies suggest that this compound may exhibit antioxidant effects, potentially offering protective benefits against oxidative stress .

- Potential Prodrug Applications : Due to its chemical structure, this compound is being investigated for use as a prodrug in drug design, where it may be converted into an active form within the body .

Case Studies and Research Findings

-

Antimicrobial Evaluation :

- A study evaluated the antimicrobial activity of various carbamates, including this compound. Results indicated effective inhibition against several bacterial strains, suggesting potential applications in pharmaceuticals.

- Quorum Sensing Inhibition :

- Toxicological Assessment :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Nitrophenyl methylcarbamate | Structure | Antimicrobial, moderate antioxidant |

| 4-Nitrophenyl isopropylcarbamate | Structure | Antimicrobial, weak enzyme inhibitor |

| This compound | Structure | Antimicrobial, antioxidant, prodrug |

Eigenschaften

IUPAC Name |

(4-nitrophenyl) N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-10-9(12)15-8-5-3-7(4-6-8)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUXGCDXMKCVSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170019 | |

| Record name | Carbamic acid, ethyl-, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17576-41-9 | |

| Record name | Carbamic acid, ethyl-, 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, ethyl-, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.